117680-39-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

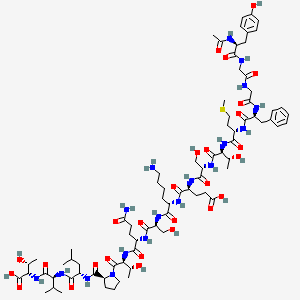

The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) , which is a neuropeptide synthesized by the neurons of the bag cell . This hormone plays a crucial role in the reproductive process of the sea slug, Aplysia .

Mode of Action

ELH interacts with its targets, the neurons of the abdominal ganglion, by triggering an electrical discharge . This interaction induces a voltage-dependent slow inward current carried by sodium ions (Na+) in an identified motoneuron .

Biochemical Pathways

The primary biochemical pathway affected by ELH involves the stimulation of oviposition and ovulation in Aplysia . The hormone diffuses to the circulating hemolymph to modulate the activity of other organs . It specifically causes contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string .

Result of Action

The molecular and cellular effects of ELH’s action primarily involve the stimulation of egg-laying and ovulation in Aplysia . On a cellular level, ELH induces a voltage-dependent slow inward current carried by Na+ in an identified motoneuron . This leads to the contraction of smooth muscle in the ovotestis and the expulsion of the egg string .

Analyse Biochimique

Cellular Effects

Egg Laying Hormone, aplysia, has significant effects on various types of cells and cellular processes. In neurons, it influences cell signaling pathways by activating ion channels and altering membrane potentials. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the stimulation of oviposition and ovulation in Aplysia . The hormone’s impact on cell function is crucial for the reproductive cycle of the organism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Egg Laying Hormone, aplysia, can change over time. The hormone is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods. Studies have shown that the hormone can induce long-term changes in cellular function, including sustained alterations in gene expression and enzyme activity . These long-term effects are essential for understanding the hormone’s role in reproductive processes.

Dosage Effects in Animal Models

The effects of Egg Laying Hormone, aplysia, vary with different dosages in animal models. At low doses, the hormone can stimulate oviposition and ovulation without causing adverse effects. At high doses, it may lead to toxic effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Egg Laying Hormone of Aplysia involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of this neuropeptide can be achieved through recombinant DNA technology. This method involves inserting the gene encoding the Egg Laying Hormone into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur-containing amino acid residues such as cysteine and methionine.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, leading to changes in its tertiary structure.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.

Substitution: Site-directed mutagenesis techniques are employed to substitute specific amino acids within the peptide.

Major Products Formed:

Oxidation: Oxidized forms of the peptide with modified cysteine or methionine residues.

Reduction: Reduced forms of the peptide with broken disulfide bonds.

Substitution: Peptide analogs with substituted amino acids.

Applications De Recherche Scientifique

Egg Laying Hormone of Aplysia has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

Biology: Investigated for its role in neuroendocrine signaling and reproductive behavior in marine organisms.

Medicine: Explored for its potential therapeutic applications in regulating reproductive processes.

Industry: Utilized in the development of peptide-based drugs and biotechnological applications.

Comparaison Avec Des Composés Similaires

Oxytocin: A peptide hormone involved in social bonding, sexual reproduction, and childbirth.

Vasopressin: A peptide hormone that regulates water retention and blood pressure.

Gonadotropin-releasing hormone (GnRH): A peptide hormone that controls the release of reproductive hormones.

Uniqueness: Egg Laying Hormone of Aplysia is unique due to its specific role in marine organisms, particularly in the reproductive behavior of Aplysia. Unlike other peptide hormones, it is synthesized by bag cell neurons and has a distinct mechanism of action involving electrical discharge triggering of neurons.

Propriétés

Numéro CAS |

117680-39-4 |

|---|---|

Formule moléculaire |

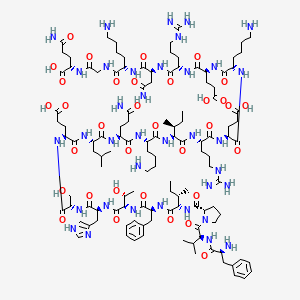

C₁₉₀H₃₂₉N₅₉O₅₇S |

Poids moléculaire |

4384.20 |

Séquence |

One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)